molecular formula C12H22O2S2 B12059054 1,8-Octanedithiol diacetate

1,8-Octanedithiol diacetate

Cat. No.: B12059054
M. Wt: 262.4 g/mol
InChI Key: QJAYCBKJPCEYSJ-UHFFFAOYSA-N
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Description

1,8-Octanedithiol diacetate is an organic compound with the molecular formula C12H22O2S2 . It is a derivative of 1,8-octanedithiol, where both thiol groups are acetylated. This compound is known for its applications in various fields, including materials science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Octanedithiol diacetate can be synthesized through the acetylation of 1,8-octanedithiol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the diacetate product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions similar to those used in laboratory synthesis. The process would involve the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,8-Octanedithiol diacetate undergoes several types of chemical reactions, including:

    Hydrolysis: The diacetate groups can be hydrolyzed back to thiol groups under acidic or basic conditions.

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or iodine.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: 1,8-Octanedithiol.

    Oxidation: 1,8-Octanedithiol disulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,8-Octanedithiol diacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8-octanedithiol diacetate involves its ability to form strong bonds with metal surfaces through its thiol groups. This property is exploited in the formation of self-assembled monolayers, which enhance the electronic properties of the underlying metal. The acetyl groups can be selectively removed to expose the thiol groups, allowing for further functionalization.

Comparison with Similar Compounds

Similar Compounds

    1,8-Octanedithiol: The parent compound with free thiol groups.

    1,6-Hexanedithiol: A shorter-chain analog with similar properties.

    1,11-Undecanedithiol: A longer-chain analog with similar properties.

Uniqueness

1,8-Octanedithiol diacetate is unique due to its acetylated thiol groups, which provide additional stability and allow for selective deprotection. This makes it a versatile compound for various applications, particularly in materials science and organic synthesis.

Properties

IUPAC Name

S-(8-acetylsulfanyloctyl) ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2S2/c1-11(13)15-9-7-5-3-4-6-8-10-16-12(2)14/h3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAYCBKJPCEYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCCCCCCCSC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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